2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a chlorohydroxyphenyl group linked through an acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 4-bromonaphthalene, is first converted to 4-bromonaphthalen-1-yl acetic acid. This is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then condensed with 5-chloro-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
- 1-(4-bromonaphthalen-1-yl)ethan-1-one
Comparison:
- 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the bromonaphthalene and chlorohydroxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
- The presence of the hydrazide linkage also differentiates it from simpler bromonaphthalene derivatives, potentially offering different reactivity and applications.
Properties
Molecular Formula |
C19H14BrClN2O2 |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-17-7-5-12(15-3-1-2-4-16(15)17)10-19(25)23-22-11-13-9-14(21)6-8-18(13)24/h1-9,11,24H,10H2,(H,23,25)/b22-11+ |
InChI Key |
SZWIFTLMPYGIII-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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